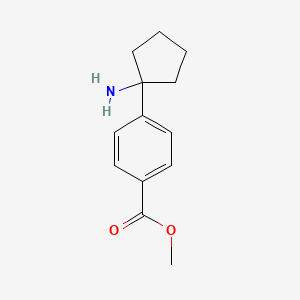

Methyl 4-(1-aminocyclopentyl)benzoate

Description

Structural Significance and Functional Group Analysis

The unique arrangement of functional groups within Methyl 4-(1-aminocyclopentyl)benzoate dictates its potential chemical behavior and interactions. A detailed analysis of each component is essential to postulate its role in chemical design and reactivity.

The 1-aminocyclopentyl group is a non-proteinogenic α-amino acid derivative. The incorporation of such cyclic amino acids into peptides or other molecules can impart significant conformational constraints. This rigidity is a valuable tool in drug design, as it can lead to higher receptor affinity and selectivity, as well as improved metabolic stability compared to their linear counterparts. The cyclopentyl ring, in particular, offers a specific three-dimensional geometry that can be exploited for precise interactions with biological targets.

The methyl benzoate (B1203000) portion of the molecule provides a versatile handle for a variety of chemical transformations. organic-chemistry.org Benzoate esters are common intermediates in organic synthesis. The ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation or other derivatizations. libretexts.org Furthermore, the ester can be reduced to a primary alcohol or react with organometallic reagents to form tertiary alcohols. libretexts.org The reactivity of the ester is influenced by the electronic nature of the substituents on the aromatic ring. nih.gov

Overview of Research Trajectories and Academic Relevance

Direct research trajectories for this compound are not evident in the current body of scientific literature. However, research on related structures provides a potential roadmap for its academic relevance. For instance, derivatives of 4-aminobenzoic acid are known to possess a range of biological activities and are used in the synthesis of various pharmaceuticals. nih.govmdpi.com Similarly, compounds containing aminocycloalkane moieties are of significant interest in medicinal chemistry for their potential as enzyme inhibitors and receptor ligands. nih.gov

The academic relevance of this compound would likely lie in its potential as a novel building block for creating more complex molecules with tailored properties. Research could be directed towards its synthesis and subsequent use in the preparation of new materials or as a scaffold for libraries of compounds to be screened for biological activity.

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 1.33 |

| Methyl 4-(aminomethyl)benzoate | C₉H₁₁NO₂ | 165.19 | 1.18 |

| Methyl 4-(1-aminocyclopropyl)benzoate | C₁₁H₁₃NO₂ | 191.23 | 1.89 |

This table presents data for analogous compounds to provide a comparative context due to the absence of specific data for this compound.

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

methyl 4-(1-aminocyclopentyl)benzoate |

InChI |

InChI=1S/C13H17NO2/c1-16-12(15)10-4-6-11(7-5-10)13(14)8-2-3-9-13/h4-7H,2-3,8-9,14H2,1H3 |

InChI Key |

YCUNKICWMBAPFN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2(CCCC2)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 1 Aminocyclopentyl Benzoate

Established Synthetic Routes and Strategies

Established routes for synthesizing α,α-disubstituted amino acids, such as Methyl 4-(1-aminocyclopentyl)benzoate, often rely on robust and well-documented multi-step approaches. These strategies provide a reliable pathway to the target molecule through the careful design of precursors and the use of protecting groups to manage the reactivity of functional groups.

Multi-Step Synthesis Approaches

Multi-step syntheses are fundamental to constructing complex molecules like this compound. Two classical and highly relevant methods for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs reaction. masterorganicchemistry.comwikipedia.org Both methods are capable of producing α,α-disubstituted amino acids from a ketone precursor. wikipedia.org

The Strecker synthesis involves a three-component reaction between a ketone, ammonia (B1221849), and cyanide to form an α-aminonitrile. wikipedia.orgorganic-chemistry.org This intermediate is then hydrolyzed, typically under acidic conditions, to yield the desired α-amino acid. masterorganicchemistry.commasterorganicchemistry.com

The Bucherer-Bergs reaction is another powerful multicomponent reaction where a ketone reacts with ammonium (B1175870) carbonate and a cyanide source (like potassium cyanide) to produce a hydantoin (B18101) derivative. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This hydantoin can then be hydrolyzed to the corresponding amino acid. wikipedia.orgnih.gov This method is particularly effective for generating 5,5-disubstituted hydantoins, which are direct precursors to α,α-disubstituted amino acids. nih.gov

After the formation of the core amino acid, 4-(1-aminocyclopentyl)benzoic acid, a final esterification step with methanol, typically under acidic catalysis (Fischer esterification), would yield the target compound, this compound. uomustansiriyah.edu.iqsciencemadness.org

Precursor Design and Intermediate Compounds

The success of multi-step syntheses hinges on the availability and design of suitable precursors. For both the Strecker and Bucherer-Bergs syntheses, the key precursor is a ketone. In this specific case, the required starting material would be Methyl 4-(cyclopentanoyl)benzoate or a closely related derivative where the benzoic acid is protected.

The synthesis of this key ketone precursor could be envisioned through a Friedel-Crafts acylation of a suitable benzene (B151609) derivative. For instance, reacting methyl benzoate (B1203000) with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could introduce the cyclopentanoyl group at the para position.

Key intermediates in these synthetic pathways would include:

α-aminonitrile (from Strecker synthesis): Methyl 4-(1-cyano-1-aminocyclopentyl)benzoate.

Hydantoin (from Bucherer-Bergs): The spiro-hydantoin derivative, 5-(4-(methoxycarbonyl)phenyl)-5-cyclopentylimidazolidine-2,4-dione.

The subsequent hydrolysis of these intermediates provides the amino acid, which is then esterified to the final product.

Protecting Group Chemistry for Amino and Ester Moieties

In multi-step organic synthesis, protecting groups are crucial for temporarily masking reactive functional groups to prevent them from interfering with desired reactions elsewhere in the molecule. masterorganicchemistry.com For the synthesis of this compound, both the amino group and the carboxylic acid/ester moiety may require protection depending on the synthetic route.

Amino Group Protection: The nucleophilic nature of the amino group often necessitates protection. Common protecting groups for amines include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and removed under acidic conditions.

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate and typically removed by hydrogenolysis.

Carboxyl/Ester Group Protection: The carboxylic acid is often protected as an ester to prevent its acidic proton from interfering with basic reagents and to avoid unwanted reactions. The methyl ester in the target compound itself can act as a protecting group. However, if harsh conditions are required that could hydrolyze the methyl ester, a more robust protecting group like a benzyl or tert-butyl ester might be employed, followed by deprotection and re-esterification to the methyl ester in the final steps.

The strategic use of these protecting groups allows for the selective transformation of other parts of the molecule while preserving the integrity of the amino and ester functionalities.

Advanced and Efficient Synthetic Protocols

Modern synthetic chemistry aims to develop more efficient, selective, and sustainable methods. These advanced protocols often involve chemo- and regioselective transformations and the use of catalysts to improve reaction rates and yields.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are critical for minimizing the need for protecting groups and reducing the number of synthetic steps. In the context of synthesizing this compound, a key challenge is the selective functionalization of the aromatic ring at the para position.

Advanced Friedel-Crafts acylation methods using highly selective catalysts can ensure the desired regioselectivity, preventing the formation of ortho or meta isomers. Furthermore, modern amination reactions can offer high chemoselectivity. For instance, direct reductive amination of the ketone precursor, Methyl 4-(cyclopentanoyl)benzoate, with an ammonia source and a reducing agent could potentially form the amino group directly, bypassing the need for cyanide in a more atom-economical process.

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher efficiency.

Catalytic Amination: Instead of classical methods, the direct catalytic amination of a precursor alcohol, Methyl 4-(1-hydroxycyclopentyl)benzoate, could be an alternative route. This transformation can be achieved using various transition-metal catalysts.

Catalytic Esterification and Amidation: While Fischer esterification is a classic acid-catalyzed reaction, newer methods using solid acid catalysts or enzymatic catalysts can offer advantages such as easier product purification and milder reaction conditions. researchgate.net Similarly, if the synthesis involves the formation of an amide bond at any stage, catalysts based on metals like niobium(V) oxide have been shown to be effective for the direct amidation of esters. researchgate.net

The development of asymmetric catalysts is particularly important for producing enantiomerically pure amino acids. Although the target compound is achiral at the α-carbon, related syntheses of chiral α,α-disubstituted amino acids heavily rely on asymmetric catalysts to control the stereochemistry. organic-chemistry.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable and environmentally benign methods for synthesizing complex molecules like this compound. The focus lies on minimizing waste, using less hazardous materials, and improving energy efficiency.

Atom Economy and Reaction Type: The plausible synthesis of the α-amino acid precursor via the Bucherer-Bergs reaction is a prime example of a multi-component reaction (MCR). MCRs are inherently more atom-economical as they combine multiple starting materials into a single product in one pot, reducing the number of synthetic steps and associated waste streams. researchgate.netorganic-chemistry.org

Catalysis over Stoichiometric Reagents: The final esterification step, converting the carboxylic acid to its methyl ester, traditionally uses stoichiometric amounts of strong mineral acids like sulfuric acid. A greener approach involves using heterogeneous solid acid catalysts (e.g., Amberlyst-15, zeolites) or deep eutectic solvents (DES). dergipark.org.tr These catalysts can be easily recovered and reused, minimizing corrosive waste and simplifying product purification. dergipark.org.tr For instance, studies on the esterification of benzoic acid show high conversion rates using recyclable catalysts. dergipark.org.tr

Safer Solvents and Reaction Conditions: The Bucherer-Bergs reaction can often be performed in aqueous ethanol, a relatively benign solvent system. wikipedia.org Furthermore, modern improvements to this reaction utilize ultrasonication, which can lead to shorter reaction times and lower energy consumption compared to conventional heating. wikipedia.org In the esterification step, moving to solvent-free reaction conditions or using greener solvents like DES can significantly reduce the environmental impact. dergipark.org.tr

Renewable Feedstocks and Waste Reduction: While the ultimate feedstocks for this molecule are likely petrochemically derived, green principles encourage process optimization to maximize yield and reduce the formation of by-products. For example, in analogous esterification processes, reactive distillation can be employed to continuously remove water, driving the reaction equilibrium towards the product and minimizing waste. google.com

Optimization of Reaction Conditions and Process Development

Process development for the synthesis of this compound would focus on optimizing each synthetic step to maximize yield, purity, and efficiency while ensuring scalability and safety.

Optimization of Amino Acid Formation: The formation of the 1-aminocyclopentyl moiety from a ketone precursor is a critical step. In the context of a Bucherer-Bergs reaction, key parameters for optimization include temperature, pressure, reaction time, and the molar ratio of reactants. The reaction proceeds via a hydantoin intermediate, which is subsequently hydrolyzed. researchgate.net The use of ultrasonication has been shown to improve yields and reduce reaction times for hydantoin synthesis. wikipedia.org

| Entry | Molar Ratio (Ketone:KCN:(NH₄)₂CO₃) | Solvent | Conditions | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1.1:3.0 | 50% Ethanol | 60 °C | 12 | 75 |

| 2 | 1:1.5:4.0 | 50% Ethanol | 60 °C | 12 | 82 |

| 3 | 1:1.5:4.0 | 50% Ethanol | 80 °C | 8 | 85 |

| 4 | 1:1.5:4.0 | 50% Ethanol | 40 °C, Ultrasonication | 5 | 88 |

Optimization of the Esterification Step: The final esterification is an equilibrium-limited reaction. Key optimizations focus on shifting the equilibrium toward the product side.

Catalyst Selection: While conventional methods use sulfuric acid, greener alternatives offer significant advantages in terms of waste reduction and easier work-up. Research on analogous compounds demonstrates the high efficacy of reusable catalysts. dergipark.org.tr

Water Removal: Continuous removal of water, a by-product of the reaction, is essential for achieving high conversion. This is typically accomplished using a Dean-Stark apparatus in batch processes or through reactive distillation in a continuous process setup. google.comsciepub.com

Temperature and pH Control: The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without causing degradation of the starting material or product. Furthermore, the work-up procedure is critical. As demonstrated in the synthesis of the related compound methyl 4-(aminomethyl)benzoate, precise control of pH and temperature during extraction is necessary to prevent the hydrolysis of the ester product back to the carboxylic acid, thereby maximizing the isolated yield. google.com An optimized process can achieve yields greater than 85%. google.com

| Entry | Catalyst | Alcohol | Temperature (°C) | Conversion of Benzoic Acid (%) |

|---|---|---|---|---|

| 1 | Amberlyst-15 | Ethanol | 75 | 65.2 |

| 2 | Ionic Liquid [BMIM]HSO₄ | Ethanol | 75 | 72.5 |

| 3 | Deep Eutectic Solvent (p-TSA:BTEAC) | Ethanol | 75 | 88.3 |

| 4 | Deep Eutectic Solvent (p-TSA:BTEAC) | Butanol | 75 | 87.8 |

Advanced Spectroscopic and Structural Elucidation of Methyl 4 1 Aminocyclopentyl Benzoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra of Methyl 4-(1-aminocyclopentyl)benzoate are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule. The assignments are based on established chemical shift ranges for similar structural motifs, including substituted benzene (B151609) rings and cyclopentylamines.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals from the aromatic ring, the cyclopentyl group, the amine, and the methyl ester. The aromatic protons typically appear as two doublets due to the para-substitution pattern. The cyclopentyl protons are expected to produce complex multiplets because of their similar chemical environments and spin-spin coupling.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms. The carbonyl carbon of the ester group appears significantly downfield, while the aromatic carbons show a characteristic pattern of four signals due to symmetry. The quaternary carbon of the cyclopentyl ring (C1') is also a key identifier.

Predicted ¹H NMR Data for this compound The following table is interactive. Click on headers to sort.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2, H6 (Aromatic) | ~7.8-8.0 | Doublet (d) | ~8-9 | 2H |

| H3, H5 (Aromatic) | ~7.3-7.5 | Doublet (d) | ~8-9 | 2H |

| -OCH₃ (Ester) | ~3.8-3.9 | Singlet (s) | N/A | 3H |

| -NH₂ (Amine) | ~1.5-2.5 | Broad Singlet (br s) | N/A | 2H |

Predicted ¹³C NMR Data for this compound The following table is interactive. Click on headers to sort.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~167 |

| C4 (Aromatic) | ~150 |

| C1 (Aromatic) | ~128 |

| C2, C6 (Aromatic) | ~130 |

| C3, C5 (Aromatic) | ~125 |

| C1' (Cyclopentyl, Quaternary) | ~60 |

| -OCH₃ (Ester) | ~52 |

| C2', C5' (Cyclopentyl) | ~35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show a strong correlation between the aromatic protons H2/H6 and H3/H5. sdsu.edu It would also map out the entire spin system within the cyclopentyl ring, showing correlations between adjacent methylene (B1212753) protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique is definitive for assigning carbon signals. For example, it would link the methyl proton signal at ~3.85 ppm to the methyl carbon at ~52 ppm and correlate the specific proton signals of the cyclopentyl ring to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two to three bonds) between protons and carbons. sdsu.edu This is vital for connecting different fragments of the molecule. Key expected correlations include:

From the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

From the aromatic protons (H2/H6) to the ester carbonyl carbon (C=O) and the quaternary aromatic carbon (C1).

From the cyclopentyl protons to the aromatic carbon C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. A NOESY spectrum could show through-space correlations between the cyclopentyl protons and the aromatic protons (H3/H5), providing insights into the preferred orientation of the cyclopentyl group relative to the benzene ring.

While specific dynamic NMR studies on this molecule are not widely reported, the technique could be applied to investigate the conformational dynamics of the cyclopentyl ring. unibas.it Cyclopentane and its derivatives are not planar and exist in rapidly interconverting envelope and twist conformations. By recording NMR spectra at various temperatures (Variable Temperature NMR), it may be possible to slow this interconversion enough to observe distinct signals for protons in different conformational environments. unibas.it Such an analysis could determine the energy barrier for the ring-flipping process, providing valuable thermodynamic data about the molecule's flexibility. unibas.it

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. It is highly effective for identifying functional groups and can also offer subtle clues about molecular conformation. researchgate.netrsc.org

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its primary functional groups.

Characteristic Vibrational Frequencies for this compound The following table is interactive. Click on headers to sort.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300-3500 | Medium (IR) |

| Alkane (C-H) | Stretch (Aromatic & Aliphatic) | 2850-3100 | Medium-Strong (IR) |

| Ester (C=O) | Stretch | 1710-1730 | Strong (IR) |

| Aromatic (C=C) | Ring Stretch | 1580-1610, 1450-1500 | Medium-Strong (IR, Raman) |

| Amine (N-H) | Scissoring (Bend) | 1590-1650 | Medium (IR) |

| Ester (C-O) | Stretch | 1100-1300 | Strong (IR) |

The strong C=O stretch of the ester group around 1720 cm⁻¹ is one of the most prominent features in the IR spectrum. The N-H stretching of the primary amine would appear as a doublet in the 3300-3500 cm⁻¹ region. The para-substituted aromatic ring would give rise to a strong out-of-plane C-H bending vibration around 800-860 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of novel compounds, offering the ability to determine mass with high accuracy. nih.gov This technique is instrumental in confirming the elemental composition of a molecule, distinguishing it from isomers, and elucidating its structure through fragmentation analysis.

While specific fragmentation data for this compound is not extensively detailed in publicly available literature, the expected fragmentation pathways can be predicted based on its structure. In HRMS analysis, the molecule would undergo ionization, typically through techniques like electrospray ionization (ESI), followed by fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Key anticipated fragmentation patterns would involve the cleavage of the ester and the cyclopentyl groups. For instance, the loss of the methoxy (B1213986) group (-OCH3) from the ester or the cleavage of the C-C bond linking the cyclopentyl ring to the benzene ring would produce characteristic fragment ions. The high mass accuracy of HRMS allows for the determination of the elemental composition of each fragment, which is crucial for proposing and verifying these fragmentation pathways. This level of detail is also vital for distinguishing between isomers, as different arrangements of atoms would lead to a unique set of fragment ions.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 234.1494 | Protonated molecular ion |

| [M-OCH₃]⁺ | 202.1232 | Loss of the methoxy group |

| [M-C₅H₁₀N]⁺ | 151.0446 | Cleavage of the cyclopentylamino group |

Note: The m/z values are theoretical and would be confirmed by experimental HRMS data.

One of the primary applications of HRMS is the precise determination of a compound's molecular mass, which in turn confirms its molecular formula. nih.gov For this compound, the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is 234.1494 Da, corresponding to the molecular formula C₁₄H₂₀NO₂⁺.

HRMS instruments can measure mass with an accuracy in the parts-per-million (ppm) range. An experimental mass measurement that aligns with the theoretical mass within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass. This high level of confidence in the molecular formula is a cornerstone of modern chemical analysis.

Table 2: Theoretical vs. Expected Experimental Mass Data

| Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental Mass Range (±5 ppm) |

|---|---|---|

| C₁₄H₁₉NO₂ | 233.1416 | 233.1404 - 233.1428 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly documented, X-ray crystallographic analysis would reveal the molecule's preferred conformation in the solid state. This includes the dihedral angles between the benzene ring and the ester group, and the puckering of the cyclopentyl ring. The analysis would also show how individual molecules arrange themselves in the unit cell, providing insights into the crystal's symmetry and packing efficiency. The crystal system, space group, and unit cell dimensions would be determined, offering a complete picture of the crystalline architecture. nih.gov

The packing of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the primary amine (-NH₂) and the ester carbonyl group (C=O) are capable of forming hydrogen bonds. X-ray crystallography would precisely measure the distances and angles of these hydrogen bonds, which are crucial for the stability of the crystal structure. nih.gov Understanding these interactions is important as they can influence the physical properties of the solid, such as melting point and solubility.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | N-H (amine) | O=C (ester) | ~2.8 - 3.2 |

| Hydrogen Bonding | N-H (amine) | O-CH₃ (ester) | ~2.9 - 3.3 |

Note: The data in this table is predictive, based on typical bond lengths and interactions found in similar organic molecules.

Chemical Reactivity and Transformation of Methyl 4 1 Aminocyclopentyl Benzoate

Reactions Involving the Amino Functionality

The primary amino group attached to a tertiary carbon of the cyclopentyl ring is a key site of reactivity. Its nucleophilic nature drives many of its characteristic transformations.

As a derivative of ammonia (B1221849), the primary amine in Methyl 4-(1-aminocyclopentyl)benzoate possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. msu.edu This inherent nucleophilicity allows it to react with a wide range of electrophilic species. The nitrogen's ability to attack electron-deficient centers is significantly greater than that of its oxygen counterpart, water, which typically does not react with substrates like primary alkyl halides under normal conditions. msu.edu The reaction of the amine with an electrophile results in the formation of a new bond to the nitrogen atom. For instance, in reactions with alkyl halides, the amine acts as the nucleophile in an SN2-type mechanism. msu.edu

The nucleophilic character of the primary amine is frequently exploited for derivatization through acylation and alkylation reactions.

Acylation: This process involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), to form an amide. This N-acylation reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules. For example, the reaction of an amino methyl benzoate (B1203000) derivative with a benzoyl chloride can proceed to form the corresponding N-benzoyl compound. google.com

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of a large excess of the primary amine may be employed.

Below is a table illustrating potential derivatization reactions of the amino group.

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | N-acetyl amide |

| Acylation | Benzoic Anhydride | N-benzoyl amide |

| Alkylation | Methyl Iodide | N-methyl amine (secondary) |

| Sulfonylation | Benzenesulfonyl Chloride | N-benzenesulfonamide |

While specific examples for this compound are not extensively documented, primary amines can participate in various rearrangement and cyclization reactions under certain conditions. These transformations often involve the formation of reactive intermediates. For instance, reactions with hydrazines can lead to the formation of amidrazones, which can subsequently undergo thermal intramolecular cyclization to form heterocyclic systems like triazoles. researchgate.net Other complex transformations, such as anionic cascade reactions involving Mannich addition followed by an amino-Cope rearrangement, have been reported for related systems, leading to the formation of new ring structures. nsf.gov These types of reactions highlight the potential for the amino group to serve as a pivot point for significant molecular restructuring.

Reactions Involving the Ester Functionality

The methyl ester group is another key reactive site, susceptible to nucleophilic attack at the carbonyl carbon. Its most common reactions are hydrolysis and transesterification.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base (saponification). quora.com The rate of hydrolysis is a pseudo-first-order process that is highly dependent on pH and temperature. oieau.fr

The mechanism generally involves the addition of a nucleophile (water in neutral/acidic conditions, hydroxide (B78521) ion in basic conditions) to the carbonyl carbon. oieau.fr In basic hydrolysis, the rate has a first-order dependence on the concentration of hydroxide ion, [OH⁻]. oieau.fr The electronic nature of substituents on the benzoate ring significantly influences the hydrolysis rate. Electron-withdrawing groups, such as a 4-nitro group, accelerate base-catalyzed hydrolysis, while electron-releasing groups, like a 4-methoxy group, slow it down. oieau.fr The 1-aminocyclopentyl group at the para-position contains an electron-donating amino group, which would be expected to decrease the rate of basic hydrolysis compared to unsubstituted methyl benzoate.

High-temperature water (250–300 °C) can also promote the hydrolysis of methyl benzoates without the need for acid or base catalysts.

The following table summarizes findings on the hydrolysis of related methyl benzoate compounds.

| Compound | Conditions | Outcome | Reference |

| Methyl Benzoate | Aqueous solution, varying pH | Rate is first-order with respect to [OH⁻] at pH > 5 | oieau.fr |

| Sterically Hindered Methyl Benzoates | High-temperature water (250-300 °C) | Hydrolysis occurs; decarboxylation can be a side reaction | |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, water/methanol, reflux | 95% yield of the corresponding carboxylic acid | chemspider.com |

| Methyl 4-(aminomethyl)benzoate | Aqueous workup after esterification | Prone to premature hydrolysis, which can be suppressed by cooling and pH control | google.com |

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of another alcohol. This reaction is typically catalyzed by an acid or a base. For example, the reaction of methyl benzoate with butan-1-ol can be catalyzed by heterogeneous catalysts like hydroxyapatite-supported zinc chloride to produce butyl benzoate. researchgate.net This process is a reversible reaction, and often a large excess of the reactant alcohol is used to drive the equilibrium towards the desired product. researchgate.net Various catalysts, including ceric (IV) ammonium nitrate (B79036) and solid acids like titanium-zirconium oxides, have also been shown to be effective for the transesterification and direct esterification of benzoic acid derivatives. mdpi.com

Reduction Reactions to Carboxylic Acid or Alcohol

The methyl ester group of this compound can undergo reduction to yield either the corresponding carboxylic acid or the primary alcohol, depending on the reaction conditions and the reducing agent employed.

Conversion to Carboxylic Acid (Saponification): The transformation of the methyl ester to its corresponding carboxylic acid, 4-(1-aminocyclopentyl)benzoic acid, is typically achieved through saponification. rsc.orgyoutube.com This reaction involves the hydrolysis of the ester under basic conditions, commonly using aqueous solutions of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group. A subsequent acidification step is required to protonate the resulting carboxylate salt to yield the final carboxylic acid product. youtube.com Studies on various methyl benzoates have shown that this hydrolysis can be performed efficiently, even for sterically hindered esters, by using high-temperature water or slightly alkaline solutions. rsc.org

Reduction to Primary Alcohol: To reduce the ester group to a primary alcohol, [4-(1-(aminocyclopentyl))phenyl]methanol, a powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. adichemistry.comlibretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). echemi.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the ester's carbonyl carbon. youtube.com This process occurs twice: the first addition leads to an aldehyde intermediate which is immediately reduced further to the primary alcohol. chemistrysteps.com The reaction is completed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com

| Transformation | Reagents & Conditions | Product |

| Saponification | 1. NaOH or KOH (aq) 2. H₃O⁺ | 4-(1-aminocyclopentyl)benzoic acid |

| Reduction | 1. LiAlH₄ in THF/ether 2. H₂O workup | [4-(1-(aminocyclopentyl))phenyl]methanol |

Reactions Involving the Aromatic Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic attack, and its reactivity and the orientation of substitution are governed by the two substituents already present.

In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the directing effects of the existing substituents. wikipedia.org The 1-aminocyclopentyl group is an alkylamino group, which is a powerful activating substituent and an ortho-, para- director due to the electron-donating resonance effect of the nitrogen's lone pair. lkouniv.ac.inbyjus.com Conversely, the methyl ester (-COOCH₃) group is a deactivating substituent and a meta- director because of its electron-withdrawing inductive and resonance effects. uomustansiriyah.edu.iq

In this compound, these two groups are in a para relationship. Their directing effects are therefore reinforcing; the activating amino group directs incoming electrophiles to its ortho positions, which are the same positions that are meta to the deactivating ester group. uomustansiriyah.edu.iqjove.comlibretexts.org Consequently, electrophilic substitution is strongly favored at the positions ortho to the 1-aminocyclopentyl group (i.e., positions 3 and 5 on the benzene ring).

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst. Given the strong activation by the amino group, these reactions might proceed even without a catalyst. lkouniv.ac.inbyjus.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

The high reactivity conferred by the amino group can sometimes lead to polysubstitution. lkouniv.ac.in To achieve monosubstitution, it may be necessary to moderate the reactivity by protecting the amino group, for instance, through acetylation. This converts the strongly activating -NHR group into a moderately activating -NHCOR group, which still directs ortho- and para- (in this case, only ortho is available and favored), but makes the reaction easier to control. byjus.com

| Substituent | Type | Directing Effect |

| -NH-Cyclopentyl | Activating | ortho, para |

| -COOCH₃ | Deactivating | meta |

| Combined Effect | Reinforcing | Substitution at positions 3 and 5 |

The aromatic ring can also be functionalized using modern organometallic techniques.

Directed ortho-Metalation (DoM): Directed ortho-metalation is a powerful method for achieving regioselective functionalization. wikipedia.org In this strategy, a Directed Metalation Group (DMG) chelates to an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. wikipedia.org The secondary amine of the 1-aminocyclopentyl group can potentially act as a DMG after N-protection (e.g., as a pivalamide (B147659) or carbamate) to prevent N-deprotonation. This would direct lithiation to the positions ortho to the amino group, creating an aryllithium intermediate that can then react with various electrophiles. This offers a complementary strategy to EAS for introducing substituents at the 3 and 5 positions.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.comresearchgate.net For this compound to be used in such reactions, it would first need to be converted into a suitable substrate, typically an aryl halide or triflate. For example, if a halogen were introduced onto the ring via EAS (as described in 4.3.1), the resulting aryl halide could participate in reactions like:

Suzuki Coupling: Reaction with a boronic acid or ester.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Heck Reaction: Reaction with an alkene.

These reactions provide versatile pathways to elaborate the structure of the aromatic core, connecting it to a wide variety of other molecular fragments. researchgate.net

Mechanistic Investigations of Key Transformations

The mechanism for electrophilic aromatic substitution on this molecule is a prime example of substituent effects on reaction pathways. The reaction proceeds via a two-step addition-elimination mechanism. msu.edu

Formation of the Arenium Ion (σ-complex): The electrophile (E⁺) attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. msu.eduresearchgate.net The stability of this intermediate determines the regioselectivity of the reaction.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.edu

For attack at the ortho position relative to the amino group, the positive charge in the arenium ion can be delocalized onto the nitrogen atom through resonance. This provides a highly stable resonance contributor where all atoms (except hydrogen) have a full octet of electrons. The ester group, being meta to the site of attack, does not participate in resonance stabilization but exerts a deactivating inductive effect. The powerful electron-donating ability of the amino group significantly stabilizes this intermediate, lowering the activation energy for the ortho-substitution pathway compared to any other. lkouniv.ac.in

The energy profile of the EAS reaction features two transition states corresponding to the two steps of the mechanism. researchgate.net The first transition state, leading to the formation of the arenium ion, is the highest in energy and thus represents the rate-determining step. msu.edu

Computational chemistry provides valuable tools for analyzing these transition states and energy profiles. umn.edu For a molecule like this compound, density functional theory (DFT) calculations could be employed to:

Model the geometries of the transition states for attack at different positions (ortho vs. meta to the amino group).

Calculate the activation energies (ΔG‡) for each pathway.

Such analyses would quantitatively confirm that the transition state leading to the ortho-substituted arenium ion is significantly lower in energy. researchgate.net This is due to the electronic stabilization provided by the electron-donating amino group, which is most effective for the ortho and para positions. The energy profile would clearly show a favored kinetic pathway for substitution at the 3 and 5 positions of the ring.

Theoretical and Computational Investigations of Methyl 4 1 Aminocyclopentyl Benzoate

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, yielding information about its electronic structure and energy. Density Functional Theory (DFT) is a popular method due to its balance of accuracy and computational cost.

A thorough analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity. Natural Bond Orbital (NBO) analysis could be used to investigate charge distribution, hybridization, and the nature of chemical bonds (e.g., sigma, pi bonds) within the aromatic ring, the ester group, and the cyclopentyl moiety.

Table 1: Hypothetical NBO Analysis Data for Key Atoms

| Atom | Natural Charge (e) | Hybridization |

| N (Amine) | -0.85 | sp³ |

| C (Carbonyl) | +0.65 | sp² |

| O (Ester) | -0.50 | sp² |

| O (Methoxy) | -0.45 | sp³ |

The flexibility of the cyclopentyl ring and the rotation around the single bonds connecting the ring to the benzene (B151609) group and the amine group to the ring mean that Methyl 4-(1-aminocyclopentyl)benzoate can exist in multiple conformations. A potential energy surface (PES) scan would be performed by systematically changing key dihedral angles to identify stable conformers (energy minima) and transition states between them. This analysis is vital for understanding the molecule's preferred shapes.

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for structure validation. This includes predicting NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and UV-Vis electronic absorption spectra. The calculated vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors in the computational methods.

Table 2: Predicted Spectroscopic Data (Example)

| Parameter | Predicted Value |

| ¹H NMR (Amine) | 2.5 ppm |

| ¹³C NMR (Carbonyl) | 168 ppm |

| IR Freq. (C=O stretch) | 1720 cm⁻¹ |

| IR Freq. (N-H stretch) | 3350 cm⁻¹ |

| λmax (UV-Vis) | 245 nm |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. This approach provides insights into the dynamic behavior of this compound, especially in a biological or solution-phase environment.

The presence of a solvent can significantly influence the conformation and dynamics of a solute. MD simulations using explicit solvent models (e.g., water) would reveal how solvent molecules interact with the polar amine and ester groups of the compound. This analysis would show the stability of different conformers in solution and could highlight the formation of specific hydrogen bonding networks between the solute and solvent.

In a solution or a condensed phase, molecules of this compound will interact with each other. MD simulations can be used to calculate the radial distribution function (RDF), which describes the probability of finding a neighboring molecule at a certain distance. This can reveal details about molecular aggregation and the predominant types of intermolecular forces at play, such as hydrogen bonding between the amine and ester groups of adjacent molecules or pi-stacking of the benzene rings.

Computational Studies of Reaction Mechanisms

Computational investigations into the reaction mechanisms of esters like methyl benzoate (B1203000), particularly their aminolysis (reaction with an amine), have been conducted using density functional theory (DFT) and ab initio methods. researchgate.netnih.gov These studies are crucial for understanding how the ester group in a molecule like this compound would react.

Computational methods are employed to determine the activation energies for different potential reaction pathways, which is fundamental to predicting reaction kinetics. For the aminolysis of methyl benzoate with ammonia (B1221849), theoretical calculations have examined two primary mechanistic pathways: a concerted mechanism and a neutral stepwise mechanism. researchgate.netnih.gov

In the concerted mechanism , the bond-forming and bond-breaking steps occur simultaneously in a single transition state. In the stepwise mechanism , the reaction proceeds through one or more tetrahedral intermediates. researchgate.net Computational results for methyl benzoate indicate that both the concerted and the neutral stepwise pathways have similar activation energies, suggesting that both could be viable reaction routes. researchgate.netnih.gov

The activation energy is a critical kinetic parameter as it represents the energy barrier that must be overcome for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. While precise values for this compound are not available, the conceptual findings from methyl benzoate provide a foundational understanding.

Table 1: Conceptual Comparison of Activation Energies for Different Reaction Pathways in Ester Aminolysis

| Reaction Pathway | Conceptual Activation Energy | Description |

| Uncatalyzed Concerted | High | A single-step process where the nucleophile attacks and the leaving group departs simultaneously, without the formation of an intermediate. |

| Uncatalyzed Stepwise | High | A multi-step process involving the formation of a tetrahedral intermediate before the departure of the leaving group. |

| Catalyzed Stepwise | Lower | The catalyst facilitates the reaction, typically by stabilizing the transition state or intermediates, thereby lowering the overall energy barrier. |

This table is a conceptual representation based on general findings in computational chemistry for ester aminolysis and is not based on specific experimental data for this compound.

Computational studies have also shed light on the role of catalysts in the aminolysis of esters. For instance, the general base catalysis of the aminolysis of methyl benzoate by a second ammonia molecule has been examined. researchgate.netnih.gov The calculations reveal that the presence of a catalyst results in considerable energy savings, significantly lowering the activation energy. researchgate.netnih.gov

The most favorable reaction pathway is predicted to be a general-base-catalyzed neutral stepwise mechanism. researchgate.netnih.gov In this mechanism, the catalyst (another amine molecule) facilitates the proton transfer processes that occur during the reaction, stabilizing the transition states and intermediates. researchgate.netnih.gov This catalytic role is crucial for enhancing the reaction rate.

For a molecule like this compound, which contains an amino group, intramolecular catalysis could be a possibility, or the reaction could be catalyzed by other base or acid molecules present in the reaction mixture. Computational studies are essential to explore these possibilities and to design more efficient synthetic routes. The use of catalysts is fundamental for improving reaction efficiency and lowering the energy barriers associated with key reaction steps. mdpi.com

Role of Methyl 4 1 Aminocyclopentyl Benzoate As a Chemical Building Block

Precursor in Complex Organic Synthesis

A thorough search of research databases did not yield specific examples of Methyl 4-(1-aminocyclopentyl)benzoate being used to synthesize novel constrained systems. The rigid cyclopentyl group offers a scaffold to create conformationally restricted molecules, a valuable attribute in medicinal chemistry and materials science, but this potential has not been specifically documented for this compound.

There is a lack of specific published research detailing the incorporation of this compound into diverse heterocyclic scaffolds. In principle, the primary amine could be used to form nitrogen-containing heterocycles, but specific reaction examples and the resulting molecular structures have not been reported.

Multi-component reactions (MCRs) are efficient processes where three or more reactants combine in a single step. While primary amines and esters are common participants in MCRs like the Ugi or Passerini reactions, no specific studies have been found that document the use of this compound in such transformations.

Development of Chemical Probes and Specialized Reagents

The development of chemical probes or other specialized reagents from this compound is not described in the available literature. Chemical probes are small molecules used to study biological systems, and while the structure of this compound could theoretically serve as a starting point for probe development, no such research has been published.

Applications in Material Science Research

Specific applications of this compound in material science, such as its use as a monomer for polymers or in the field of supramolecular chemistry, are not documented in peer-reviewed literature. The presence of two functional groups could allow it to act as a monomer in polymerization reactions, but this application has not been explored or reported.

Advanced Analytical Methodologies for Characterization and Quantification of Methyl 4 1 Aminocyclopentyl Benzoate

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of chemical mixtures. longdom.org Its application in the pharmaceutical industry is essential for isolating and purifying compounds, from intermediates to final drug substances. nih.govijper.org The choice of chromatographic method depends on the physicochemical properties of the analyte, including its polarity, volatility, and molecular weight. longdom.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like Methyl 4-(1-aminocyclopentyl)benzoate. The development of a robust HPLC method is crucial for purity testing, stability studies, and quantification.

Given the structure of this compound, which contains a polar primary amine and an ester group, method development would focus on achieving adequate retention and symmetrical peak shape. waters.com Standard reversed-phase (RP-HPLC) chromatography on a C18 column might face challenges with retention due to the compound's polarity. waters.com Therefore, several approaches are typically explored:

Aqueous C18 Columns: These columns are designed to prevent phase collapse in highly aqueous mobile phases, improving the retention of polar analytes. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating very polar compounds that are poorly retained in reversed-phase mode. glsciencesinc.comlcms.czhawachhplccolumn.com It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile.

Chiral Chromatography: Since the 1-aminocyclopentyl moiety can be a precursor to chiral centers in subsequent synthetic steps, or if the compound itself needs to be resolved into enantiomers, chiral HPLC is indispensable. nih.gov Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates, are highly effective for separating enantiomers of amino acid esters and chiral amines. yakhak.orgnih.gov

Method development involves the systematic optimization of various parameters to achieve the desired separation. A typical validation process would adhere to International Council for Harmonisation (ICH) guidelines. yakhak.orgrjptonline.org

| Parameter | Reversed-Phase (Aqueous C18) | HILIC | Chiral Separation (Normal Phase) |

|---|---|---|---|

| Stationary Phase | Aqueous C18, 5 µm | Amide or Zwitterionic Sulfobetaine, 3 µm | Amylose tris(3,5-dimethylphenylcarbamate), 3 µm |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Acetate, pH 5.0 B: Acetonitrile | A: Acetonitrile B: 10 mM Ammonium Formate (B1220265), pH 3.5 | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Elution Mode | Gradient | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.7 mL/min |

| Column Temperature | 30 °C | 35 °C | 25 °C |

| Detection | UV at 240 nm | UV at 240 nm | UV at 240 nm |

| Injection Volume | 5 µL | 2 µL | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.com Due to the low volatility and polar nature of amino acid esters like this compound, direct analysis by GC is generally not feasible as it can lead to poor peak shape and thermal decomposition in the injector or column. researchgate.netnih.gov

Therefore, the application of GC requires a chemical derivatization step to convert the polar amine group into a less polar, more volatile, and thermally stable functional group. nih.govnih.gov This process enhances chromatographic performance and detection sensitivity. gcms.cz Common derivatization strategies for amino groups include:

Acylation: Reaction with fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) produces stable and highly volatile derivatives that are also amenable to sensitive detection by an electron capture detector (ECD). gcms.czresearchgate.net

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to form trimethylsilyl (B98337) (TMS) derivatives. However, the stability of TMS derivatives of some amino acids can be a concern. nih.govgcms.czmdpi.com

Once derivatized, the compound can be analyzed on a capillary GC column, typically with a non-polar or medium-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5). researchgate.net GC is particularly useful for assessing the presence of small, volatile impurities that may not be easily detected by HPLC. openaccessjournals.com

Advanced Column Chemistries for Separation

Modern chromatography relies on a diverse array of advanced column chemistries to tackle complex separation challenges. longdom.orghplcchina.com For a molecule like this compound, which possesses both polar and non-polar functionalities, specialized stationary phases can offer unique selectivity and improved resolution. glsciencesinc.com

Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: As mentioned, HILIC columns are specifically designed for the retention of polar and hydrophilic compounds. hawachhplccolumn.com Stationary phases can include bare silica (B1680970), or silica bonded with amide, diol, or zwitterionic functional groups (e.g., sulfobetaine). lcms.czhawachhplccolumn.com These columns provide orthogonal selectivity compared to reversed-phase columns, which is advantageous in comprehensive purity profiling. lcms.cz

Mixed-Mode Columns: These columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities on the same stationary phase. waters.com A mixed-mode column with cation-exchange capabilities could provide enhanced retention and selectivity for the basic amine group of the target compound, allowing for fine-tuning of the separation by adjusting mobile phase pH and ionic strength. waters.com

Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity to traditional C18 phases. They can engage in multiple types of interactions, including hydrophobic, π-π, dipole-dipole, and hydrogen bonding. glsciencesinc.com This makes them effective for separating structurally similar compounds, isomers, and molecules containing polarizable electrons, such as the benzene (B151609) ring in this compound.

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful combination of separation and structural identification capabilities.

LC-MS/MS for Structural Confirmation and Quantification in Chemical Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification of compounds in complex chemical or biological matrices. nih.govnih.gov This technique is highly valuable for reaction monitoring, impurity profiling, and pharmacokinetic studies. nih.gov

For this compound, an electrospray ionization (ESI) source would typically be used in positive ion mode, which would readily protonate the basic amino group to form the precursor ion [M+H]⁺. The first mass spectrometer (Q1) isolates this precursor ion, which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) separates the resulting product ions.

This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition. researchgate.netamazonaws.com One of the major challenges in LC-MS/MS analysis is the "matrix effect," where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.govresearchgate.net This effect is often mitigated by using a stable isotope-labeled internal standard or by employing matrix-matched calibration standards. nih.gov

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 192.1 |

| MRM Transition 1 (Quantifier) | 192.1 → 133.1 (Loss of -NH2C5H8) |

| MRM Transition 2 (Qualifier) | 192.1 → 160.1 (Loss of -OCH3) |

| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |

| LC Column | Aqueous C18 or HILIC (as per section 7.1.1) |

| Mobile Phase | Volatile buffers (e.g., ammonium formate or acetate) with Acetonitrile/Methanol |

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. nih.gov As with GC-FID, analysis of this compound by GC-MS requires prior derivatization to increase its volatility and thermal stability. researchgate.netmdpi.com

A two-step derivatization is common for amino acids: esterification of the carboxyl group followed by acylation of the amino group. nih.gov Since the target compound is already a methyl ester, only the amino group needs to be derivatized. For example, reaction with pentafluoropropionic anhydride (PFPA) would yield the N-pentafluoropropionyl derivative. nih.govmdpi.comnih.gov

After injection, the derivative is separated on the GC column and subsequently ionized, typically by electron impact (EI). EI ionization is a high-energy process that causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a chemical "fingerprint," with specific fragment ions that can be used for unequivocal structural confirmation. nih.gov For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on specific, characteristic fragment ions of the analyte. nih.gov

Spectrophotometric and Electrochemical Methods

Spectrophotometric and electrochemical methods are powerful tools for the analysis of pharmaceutical compounds. ijrar.orgresearchgate.net They offer rapid and sensitive means for both quantitative determination and the elucidation of chemical properties, such as redox behavior.

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique in pharmaceutical analysis for both quantitative and qualitative assessments. ijpra.comiajps.com The method is based on the principle that molecules absorb light at specific wavelengths, corresponding to electronic transitions within the molecule. ijrar.org For this compound, the presence of the benzoate (B1203000) chromophore makes it amenable to UV-Vis analysis.

The quantification of this compound in a solution is achieved by applying the Beer-Lambert Law, which posits a linear relationship between the absorbance of light and the concentration of the absorbing species. ijpra.comijrar.org To determine the concentration, the absorbance is measured at the wavelength of maximum absorption (λmax), which is a characteristic value for the compound.

Purity assessment by UV-Vis spectroscopy involves comparing the absorption spectrum of a test sample against that of a highly purified reference standard. mothersalwaysright.com The presence of impurities can be indicated by alterations in the shape of the spectrum, shifts in the λmax, or the appearance of additional absorption peaks. mothersalwaysright.comhunterlab.com While not as specific as chromatographic methods, it serves as a rapid and valuable tool for preliminary purity checks and for detecting certain types of impurities. ijrar.org

Table 1: Illustrative UV-Vis Spectroscopic Data for Quantification of this compound

| Parameter | Value | Description |

| Solvent | Methanol | The solvent used to dissolve the compound for analysis. |

| λmax | ~235 nm | Wavelength of Maximum Absorbance, characteristic for the benzoate chromophore. |

| Molar Absorptivity (ε) | ~14,000 L·mol⁻¹·cm⁻¹ | A constant that relates absorbance to concentration, indicating the strength of light absorption. |

| Linearity Range | 0.5 - 25 µg/mL | The concentration range over which the Beer-Lambert law is obeyed. |

| Correlation Coefficient (r²) | > 0.999 | A statistical measure of how well the calibration curve fits the linear regression model. |

Voltammetry encompasses a group of electroanalytical methods where information about an analyte is derived by measuring the current as a function of an applied potential. amelchem.comnumberanalytics.com These techniques are particularly useful for studying the oxidation and reduction (redox) behavior of electroactive compounds. researchgate.net The primary amino group and the aromatic ring in this compound make it a candidate for analysis by voltammetric methods.

Techniques such as Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) can be employed to characterize the redox properties of the compound. numberanalytics.com A voltammogram, a plot of current versus potential, provides both qualitative and quantitative information. amelchem.com The peak potential (Ep) is characteristic of the specific redox reaction and can be used for identification, while the peak current (ip) is proportional to the concentration of the analyte in the solution. researchgate.net This allows for the quantification of the compound and can also be used to detect electroactive impurities. nih.gov

Table 2: Representative Voltammetric Parameters for this compound

| Technique | Parameter | Typical Value/Observation | Significance |

| Cyclic Voltammetry (CV) | Anodic Peak Potential (Epa) | ~ +0.9 V (vs. Ag/AgCl) | Potential at which oxidation of the amino group occurs. |

| Cathodic Peak Potential (Epc) | Not typically observed | Indicates an irreversible or quasi-reversible oxidation process. | |

| Peak Current (ipa) | Proportional to concentration | Used for quantification of the analyte. | |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | ~ +0.85 V | Provides enhanced sensitivity for quantification. |

| Detection Limit | Low µM range | Demonstrates the high sensitivity of the technique. |

Method Validation and Quality Control in Chemical Analysis

Method validation is a cornerstone of quality assurance in the pharmaceutical industry. particle.dkamericanpharmaceuticalreview.com It is the process of providing documented evidence that an analytical method is suitable for its intended purpose. loesungsfabrik.dewjarr.com All analytical methods used for the quality control of this compound must be rigorously validated in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). loesungsfabrik.degmp-compliance.org

The validation process assesses several key performance characteristics of the method: demarcheiso17025.com

Accuracy: The closeness of the test results to the true value. ijpra.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations). americanpharmaceuticalreview.com

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. thepharmamaster.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. wjarr.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. thepharmamaster.com

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. thepharmamaster.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. americanpharmaceuticalreview.com

Quality control (QC) involves the routine application of these validated analytical procedures to ensure that raw materials, intermediates, and final products meet their established quality specifications. arborpharmchem.comthepharmamaster.com For this compound, QC testing would involve identity confirmation, purity profiling, and assay of its content using validated methods like UV-Vis spectroscopy. youtube.comfraunhofer.de

Table 3: ICH Q2(R1) Validation Parameters for an Assay Method

| Validation Characteristic | Description | Acceptance Criteria (Typical) |

| Accuracy | % Recovery of known spiked amounts | 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of replicate measurements | RSD ≤ 1.0% |

| Precision (Intermediate) | RSD across different days, analysts, equipment | RSD ≤ 2.0% |

| Specificity | No interference from placebo or impurities at the analyte's signal | Peak purity > 0.999 |

| Linearity | Correlation coefficient of the calibration curve | r² ≥ 0.999 |

| Range | Concentration interval meeting accuracy and precision requirements | 80% - 120% of the test concentration |

| Robustness | Insensitivity to small changes in method parameters (e.g., pH, wavelength) | RSD remains within system suitability limits |

Future Directions and Emerging Research Avenues for Methyl 4 1 Aminocyclopentyl Benzoate

Development of Sustainable and Atom-Economical Synthetic Routes

The global push for green chemistry necessitates the development of synthetic pathways that are both environmentally benign and efficient. nih.govmdpi.com Future research will likely focus on replacing traditional, often hazardous, reagents with more sustainable alternatives for the synthesis of Methyl 4-(1-aminocyclopentyl)benzoate.

Key research targets in this area include:

Catalyst Development : Moving away from stoichiometric reagents towards catalytic systems is crucial. The development of reusable solid acid catalysts, such as zeolites or metal-organic frameworks (MOFs), could replace corrosive liquid acids used in esterification steps. researchgate.netmdpi.com For the formation of the C-N bond, exploring copper- or palladium-catalyzed amination reactions under milder conditions can reduce waste and improve safety. orgchemres.org

Alternative Solvents : Research into replacing volatile organic compounds (VOCs) with greener solvents like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents will be a significant area of investigation.

Biocatalysis : The use of enzymes (biocatalysis) offers exceptional selectivity and operates under mild conditions, presenting a highly sustainable synthetic route. nih.gov Future studies could explore enzymes for the aminolysis of the corresponding benzoic acid or for the resolution of racemic mixtures to yield enantiomerically pure products.

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. mdpi.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step, could provide a highly atom-economical pathway to this and related structures. nih.gov

Table 1: Comparison of Hypothetical Synthetic Routes

| Feature | Traditional Route (e.g., Strecker Synthesis followed by Esterification) | Potential Sustainable Route |

|---|---|---|

| Key Steps | Cyanohydrin formation, amination, hydrolysis, esterification | One-pot catalytic amination/esterification or MCR |

| Catalyst | Stoichiometric strong acids/bases | Reusable solid acid, transition metal catalyst, or enzyme |

| Solvent | Volatile organic solvents (e.g., THF, DCM) | Water, ethanol, or solvent-free conditions |

| Atom Economy | Lower; multiple steps generate stoichiometric byproducts | Higher; fewer steps and byproducts |

| Environmental Impact | Higher; use of toxic reagents (e.g., KCN) and solvent waste | Lower; reduced waste, safer reagents |

Exploration of Unprecedented Reactivities and Selective Transformations

The molecular structure of this compound contains multiple reactive sites: the primary amine, the ester group, the aromatic ring, and the cyclopentyl moiety. Future research will delve into selectively transforming these sites to create novel molecular scaffolds.

Potential areas of exploration include:

Directed C-H Functionalization : The primary amine could serve as a directing group to selectively activate and functionalize the C-H bonds at the ortho positions of the benzene (B151609) ring. This would allow for the introduction of new substituents without the need for pre-functionalized starting materials.

Ring-Expansion/Contraction Chemistry : The strained cyclopentyl ring could be a substrate for novel rearrangement reactions. Under specific catalytic conditions, it might undergo ring expansion to a cyclohexyl system or participate in ring-opening reactions, providing access to unique aliphatic chains. mpg.de

Derivatization of the Amino Group : Beyond simple acylation or alkylation, the primary amine could be used in more complex transformations, such as the synthesis of heterocycles (e.g., pyrroles, imidazoles) or as a key component in the formation of complex alkaloids.

Selective Ester Transformations : While the ester is often seen as a stable protecting group, research into its selective activation in the presence of the amine could lead to new synthetic methodologies for creating amides, ketones, or other functional groups directly from the ester.

Table 2: Potential Selective Transformations

| Target Site | Reaction Type | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Aromatic Ring | Ortho-C-H Alkylation | Pd(II) catalyst, directing group assistance | 2-alkyl-4-(1-aminocyclopentyl)benzoate |

| Amino Group | Pictet-Spengler Reaction | Aldehyde, acid catalyst | Fused heterocyclic system |

| Cyclopentyl Ring | Oxidative Ring Opening | Oxidizing agent (e.g., KMnO₄, RuO₄) | Dicarboxylic acid derivative |

| Ester Group | Direct Conversion to Ketone | Organometallic reagent (e.g., Grignard) with controlled stoichiometry | 4-(1-aminocyclopentyl)phenyl ketone |

Advancements in Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical behavior. researchgate.netresearchgate.net Applying these methods to this compound can accelerate the discovery of new reactions and applications by providing insights that are difficult to obtain experimentally.

Future computational studies could focus on:

Reaction Mechanism Elucidation : Modeling the transition states and reaction pathways for potential transformations can help predict which reactions are energetically favorable and guide the selection of optimal catalysts and conditions. researchgate.net

Predicting Spectroscopic Properties : Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives and intermediates.

Molecular Electrostatic Potential (MEP) Mapping : MEP maps can visualize the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic and electrophilic attack and explaining intermolecular interactions.

HOMO-LUMO Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide quantitative measures of the molecule's reactivity and its ability to participate in electronic transitions. researchgate.net

Table 3: Key Parameters from Hypothetical DFT Studies and Their Implications

| Computational Parameter | Predicted Information | Implication for Experimental Research |

|---|---|---|

| HOMO-LUMO Energy Gap | Electronic excitability and kinetic stability | Predicts reactivity in pericyclic reactions and photochemical sensitivity |

| Transition State Energies | Activation barriers for proposed reactions | Helps prioritize which synthetic routes to explore experimentally |

| Calculated Atomic Charges | Nucleophilicity/electrophilicity of atoms | Identifies the most likely sites for chemical attack |

| Bond Dissociation Energies | Strength of specific chemical bonds | Predicts selectivity in radical reactions or C-H activation |

Innovative Applications in Synthetic Methodologies and Chemical Materials (non-biological)

The bifunctional nature of this compound makes it an attractive building block for creating larger, more complex structures for non-biological applications, particularly in materials science and synthetic methodology.

Emerging applications could include:

Monomer for High-Performance Polymers : The rigid cyclopentyl group and the aromatic ring can impart thermal stability and mechanical strength to polymers. Polymerization via the amine and ester functionalities (e.g., to form polyamides or polyimides) could lead to new materials with unique properties suitable for engineering plastics or specialty coatings.

Ligands for Catalysis : The amino group can be functionalized to create novel ligands for transition metal catalysis. The specific steric and electronic properties conferred by the cyclopentyl and benzoate (B1203000) groups could lead to catalysts with unique selectivity.

Functionalization of Surfaces : The molecule can be used to modify the surfaces of materials like silica (B1680970) or gold nanoparticles. The amino group can anchor the molecule to the surface, while the ester can be further modified, allowing for the tuning of surface properties like hydrophobicity or reactivity.

Building Block in Supramolecular Chemistry : The combination of a hydrogen-bond donor (amine) and acceptor (ester) within a semi-rigid framework makes it a candidate for designing self-assembling systems, such as molecular cages or gels.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of chemicals involves moving from traditional batch processes to more controlled and efficient methods like flow chemistry and automated synthesis. mdpi.comrsc.org